molecular formula C15H22O2 B12741306 3-epi-3-Hydroxysolavetivone CAS No. 62574-26-9

3-epi-3-Hydroxysolavetivone

Cat. No.: B12741306
CAS No.: 62574-26-9
M. Wt: 234.33 g/mol
InChI Key: XNIBIEVBMJDRPE-RJZRQDKASA-N
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Description

3-epi-3-Hydroxysolavetivone: is a sesquiterpenoid compound derived from the roots of certain Solanum species.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-3-Hydroxysolavetivone typically involves the use of sesquiterpenoid precursors. The process includes several steps of chemical reactions, such as oxidation and reduction, to achieve the desired stereochemistry. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes isolating the compound from plant roots, followed by purification steps to obtain the pure compound. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure cost-effectiveness and high yield .

Chemical Reactions Analysis

Types of Reactions: 3-epi-3-Hydroxysolavetivone undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to less oxidized forms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction may yield less oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 3-epi-3-Hydroxysolavetivone involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

  • Solavetivone
  • 3-Hydroxysolavetivone
  • Solanascone
  • Phytuberin
  • Phytuberol

Comparison: 3-epi-3-Hydroxysolavetivone is unique due to its specific stereochemistry, which may confer different biological activities compared to its isomers and related compounds. For example, while solavetivone and 3-hydroxysolavetivone also exhibit antifungal properties, the specific configuration of this compound may result in different potency and spectrum of activity .

Properties

CAS No.

62574-26-9

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(3R,5S,6S,7S)-7-hydroxy-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]dec-9-en-8-one

InChI

InChI=1S/C15H22O2/c1-9(2)12-5-6-15(8-12)10(3)7-13(16)14(17)11(15)4/h7,11-12,14,17H,1,5-6,8H2,2-4H3/t11-,12-,14+,15-/m1/s1

InChI Key

XNIBIEVBMJDRPE-RJZRQDKASA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)C=C([C@]12CC[C@H](C2)C(=C)C)C)O

Canonical SMILES

CC1C(C(=O)C=C(C12CCC(C2)C(=C)C)C)O

Origin of Product

United States

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